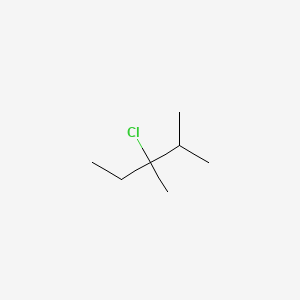

3-Chloro-2,3-dimethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

595-38-0 |

|---|---|

Molecular Formula |

C7H15Cl |

Molecular Weight |

134.65 g/mol |

IUPAC Name |

3-chloro-2,3-dimethylpentane |

InChI |

InChI=1S/C7H15Cl/c1-5-7(4,8)6(2)3/h6H,5H2,1-4H3 |

InChI Key |

ZLYYSVISQMZHFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-Chloro-2,3-dimethylpentane. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a tertiary alkyl halide. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1] |

| Molecular Weight | 134.65 g/mol | [1] |

| CAS Number | 595-38-0 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-Dimethyl-3-chloropentane | [2] |

| Density | 0.884 g/cm³ | [3] |

| Boiling Point | 133.2 °C at 760 mmHg | [2] |

| Flash Point | 29.7 °C | [2] |

| Refractive Index | 1.417 | [2] |

| Vapor Pressure | 10.5 mmHg at 25 °C | [2] |

| InChI Key | ZLYYSVISQMZHFU-UHFFFAOYSA-N | [4] |

| SMILES | CCC(C)(Cl)C(C)C | [3] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets due to the number of chemically non-equivalent protons and their spin-spin coupling. The protons on the ethyl group and the two methyl groups attached to the chiral center would likely exhibit distinct signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule, as they are all in unique chemical environments.[5][6] The carbon atom bonded to the chlorine atom would be expected to have a chemical shift in the range of 50-70 ppm.

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z = 134 and an M+2 peak at m/z = 136 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for alkyl halides would be expected, including the loss of a chlorine radical and fragmentation of the alkyl chain.[7]

Synthesis and Reactivity

This compound is a tertiary alkyl halide and thus exhibits reactivity characteristic of this class of compounds, notably participating in nucleophilic substitution and elimination reactions.

Two primary methods for the synthesis of this compound are the reaction of the corresponding alcohol with hydrochloric acid and the hydrochlorination of an alkene.

3.1.1. From 2,3-Dimethyl-3-pentanol (B1584816)

The reaction of a tertiary alcohol like 2,3-dimethyl-3-pentanol with concentrated hydrochloric acid proceeds via an Sₙ1 mechanism to yield this compound.[8]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dimethyl-3-pentanol.

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring. The use of a Lucas reagent (concentrated HCl and ZnCl₂) can accelerate the reaction.[8][9]

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified time to ensure the reaction goes to completion.

-

After cooling, transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent, and purify the crude product by distillation.[10]

3.1.2. From 3,3-Dimethylpent-1-ene

The hydrochlorination of 3,3-dimethylpent-1-ene with hydrogen chloride also yields this compound as one of the products, alongside 2-chloro-3,3-dimethylpentane.[11] This reaction proceeds via an electrophilic addition mechanism involving a carbocation intermediate that can undergo rearrangement.

Experimental Protocol:

-

Dissolve 3,3-dimethylpent-1-ene in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel equipped for gas introduction.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Once the reaction is complete, remove the excess HCl by purging with an inert gas or by washing with a basic solution.

-

Isolate the product mixture and purify by fractional distillation to separate the isomers.[12]

As a tertiary alkyl halide, this compound readily undergoes Sₙ1 reactions in the presence of a weak nucleophile and a polar protic solvent. A notable example is its reaction with methanol (B129727) to form 3-methoxy-2,3-dimethylpentane.

The mechanism involves the formation of a stable tertiary carbocation intermediate, which is then attacked by the nucleophile (methanol).

Visualizations

Caption: Sₙ1 synthesis from a tertiary alcohol.

Caption: Hydrochlorination of an alkene with rearrangement.

Caption: Sₙ1 reaction with methanol as a nucleophile.

References

- 1. This compound | C7H15Cl | CID 521887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. Pentane, 3-chloro-2,3-dimethyl- [webbook.nist.gov]

- 5. C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Chloro-2,3-dimethylpentane (CAS Number: 595-38-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Chloro-2,3-dimethylpentane. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Physicochemical Properties

This compound is a tertiary alkyl halide. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1] |

| Molecular Weight | 134.65 g/mol | [1] |

| CAS Number | 595-38-0 | [1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | 142-143 °C (estimated) | - |

| Density | 0.884 g/cm³ (estimated) | - |

| Refractive Index | 1.434 (estimated) | - |

| Solubility | Insoluble in water; Soluble in common organic solvents | - |

Synthesis

The primary route for the synthesis of this compound is the reaction of the corresponding tertiary alcohol, 2,3-dimethyl-3-pentanol (B1584816), with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]

Experimental Protocol: Synthesis from 2,3-dimethyl-3-pentanol

The following is a representative experimental protocol for the synthesis of this compound based on standard procedures for the conversion of tertiary alcohols to alkyl chlorides using thionyl chloride.[2][3][4][5]

Materials:

-

2,3-dimethyl-3-pentanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Anhydrous sodium sulfate (B86663) (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-dimethyl-3-pentanol in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation.

References

Synthesis of 3-chloro-2,3-dimethylpentane from 2,3-dimethyl-2-pentanol: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2,3-dimethylpentane from its corresponding tertiary alcohol, 2,3-dimethyl-2-pentanol (B1616680). This conversion is a classic example of a unimolecular nucleophilic substitution (SN1) reaction, a fundamental process in organic chemistry. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols, reaction mechanisms, and key analytical data.

Introduction

The conversion of alcohols to alkyl halides is a pivotal transformation in organic synthesis, providing a versatile entry point for a wide array of functional group interconversions. Tertiary alcohols, such as 2,3-dimethyl-2-pentanol, readily undergo substitution reactions with hydrohalic acids like concentrated hydrochloric acid. The reaction proceeds through a stable tertiary carbocation intermediate, characteristic of the SN1 pathway. This guide details the theoretical basis and practical execution of this synthesis.

Reaction Mechanism and Pathway

The synthesis of this compound from 2,3-dimethyl-2-pentanol in the presence of concentrated hydrochloric acid proceeds via an SN1 mechanism. The reaction involves three key steps:

-

Protonation of the Alcohol: The hydroxyl group (-OH) of the alcohol is a poor leaving group. In the acidic medium, it is rapidly and reversibly protonated by hydrochloric acid to form a protonated alcohol (an oxonium ion). This converts the leaving group into a water molecule, which is a much better leaving group.

-

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation at the C3 position. This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction. The stability of this tertiary carbocation is a key factor driving the SN1 pathway.

-

Nucleophilic Attack: The chloride ion (Cl⁻), a competent nucleophile present in high concentration from the HCl, attacks the electrophilic carbocation. This final step is fast and results in the formation of the target product, this compound.

Visualization of Reaction Pathway

The following diagram illustrates the step-by-step chemical transformation from the reactant to the final product.

An In-depth Guide to the IUPAC Nomenclature of 3-chloro-2,3-dimethylpentane

Abstract: This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the haloalkane, 3-chloro-2,3-dimethylpentane. It serves as a technical resource for researchers, scientists, and professionals in drug development by systematically breaking down the rules and principles that lead to its unambiguous identification. The document elucidates the process of identifying the parent chain, numbering the carbon atoms, and prioritizing substituents to arrive at the correct systematic name.

Introduction to IUPAC Nomenclature

The IUPAC system of nomenclature is a globally recognized, systematic method for naming chemical compounds.[1] Its primary purpose is to ensure that every distinct chemical structure has a unique and unambiguous name, facilitating clear communication in scientific research, industry, and regulatory affairs.[1] For haloalkanes, the system treats the halogen as a substituent on the parent alkane chain.[2][3] This guide will apply these foundational principles to the specific structure of this compound.

Analysis of the Chemical Structure

The name this compound describes a specific molecular structure. A breakdown of the name provides the necessary information to construct the molecule and verify its systematic name according to IUPAC rules.

| Component | Interpretation |

| pentane | The parent hydrocarbon is a five-carbon alkane chain. |

| dimethyl | There are two methyl (-CH₃) groups attached to the parent chain. |

| chloro | There is one chlorine (-Cl) atom attached to the parent chain. |

| 3-chloro | The chlorine atom is located on the third carbon of the chain. |

| 2,3-dimethyl | One methyl group is on the second carbon, and one is on the third carbon. |

This information allows for the drawing of the chemical structure, which is the basis for applying the IUPAC naming rules. The molecular formula for this compound is C₇H₁₅Cl.[4][5]

Step-by-Step IUPAC Naming Protocol

The systematic naming of this compound follows a precise and logical workflow.

Experimental Protocol: Application of IUPAC Rules

Objective: To systematically derive the IUPAC name for the given haloalkane structure.

Methodology:

-

Identify the Longest Carbon Chain (Parent Chain): The first step is to identify the longest continuous chain of carbon atoms in the molecule. In this structure, the longest chain consists of five carbon atoms, making the parent alkane "pentane".[2]

-

Number the Parent Chain: The chain must be numbered to assign the lowest possible locants (numbers) to the substituents.[6][7] This involves numbering the chain from both directions and comparing the resulting sets of locants.

-

Numbering from Left to Right: The substituents are located at positions 2 (methyl), 3 (chloro), and 3 (methyl). The locant set is (2,3,3).

-

Numbering from Right to Left: The substituents are located at positions 3 (methyl), 3 (chloro), and 4 (methyl). The locant set is (3,3,4).

-

-

Apply the Lowest Locant Rule: The sets are compared at the first point of difference. The set (2,3,3) is lower than (3,3,4) because 2 is lower than 3. Therefore, the correct numbering direction is from left to right.[2]

-

Identify and Name Substituents: The substituents attached to the parent chain are:

-

A chlorine atom at position 3 (named "chloro").

-

A methyl group at position 2 (named "methyl").

-

A methyl group at position 3 (named "methyl").

-

-

Alphabetize Substituents: The substituents are listed in alphabetical order, irrespective of their locant numbers.[6] "Chloro" comes before "methyl" alphabetically. Prefixes like "di-", "tri-", etc., are used to indicate multiple identical substituents but are ignored for alphabetization.[2]

-

Assemble the Final Name: The components are assembled into the final IUPAC name, using hyphens to separate numbers from letters and commas to separate numbers.

-

The alphabetized substituents with their locants are: 3-chloro and 2,3-dimethyl.

-

Combining these with the parent chain name gives the full IUPAC name: This compound .

-

This systematic process confirms that "this compound" is the correct and official IUPAC name for this compound.[4]

Visualization of the Naming Workflow

The logical process for determining the IUPAC name can be visualized as a workflow diagram.

Caption: Workflow for deriving the IUPAC name for this compound.

Conclusion

The IUPAC name This compound is derived from a systematic and rule-based process that ensures a single, universally understood identifier for its chemical structure. By following the protocols of identifying the parent chain, applying the lowest locant rule for numbering, and alphabetizing substituents, any ambiguity is removed. This methodical approach is fundamental to chemical sciences, enabling precision in research, manufacturing, and drug development.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]

- 3. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 4. This compound | C7H15Cl | CID 521887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentane, 3-chloro-2,3-dimethyl- [webbook.nist.gov]

- 6. How to name halogenoalkanes haloalkanes alkyl halides structure nomenclature general empirical structural skeletal displayed formula isomers molecules CFC CFCs HCFC HCFCs HFC HFCs chloroalkanes bromoalkanes chloroethanes bromoethanes chloropropanes bromopropanes molecules chlorobutanes bromobutanes cyclohaloalkane chlorocyclopropanes chlorocyclobutanes chlorocyclopentanes chlorocyclohexanes GCE AS A2 A level organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-Chloro-2,3-dimethylpentane (C7H15Cl).[1] Due to the scarcity of experimental data for this specific molecule, this report leverages computational chemistry to predict its structural parameters and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's characteristics. All quantitative data is presented in structured tables, and a representative experimental protocol for its synthesis is provided.

Introduction

This compound is a tertiary alkyl halide. Its chemical identity is confirmed by its IUPAC name, CAS number 595-38-0, and molecular formula C7H15Cl.[1][2][3] It is also known by synonyms such as 2,3-Dimethyl-3-chloropentane and Pentane (B18724), 3-chloro-2,3-dimethyl-.[1][3][4] This document aims to provide a detailed overview of its molecular structure, bonding, and predicted spectroscopic signatures through computational analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C7H15Cl | [1][2][3][4] |

| Molecular Weight | 134.65 g/mol | [4] |

| CAS Number | 595-38-0 | [1][2][3] |

| Density | 0.863 - 0.884 g/cm³ | [3][5] |

| Boiling Point | 133.2 °C at 760 mmHg | [3] |

| Flash Point | 29.7 °C | [3] |

| Refractive Index | 1.417 | [3] |

Table 1: Physicochemical Properties of this compound

Molecular Structure and Bonding

The molecular structure of this compound features a pentane backbone with two methyl groups at positions 2 and 3, and a chlorine atom at position 3. The central carbon at position 3 (C3) is a tertiary carbon, bonded to a chlorine atom, a methyl group, an ethyl group, and an isopropyl group. This substitution pattern results in a chiral center at C3.

To provide detailed insights into the molecule's geometry, a computational geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. The optimized structure provides predicted bond lengths, bond angles, and dihedral angles.

Predicted Bond Lengths

The calculated bond lengths for the optimized geometry of this compound are summarized in Table 2.

| Bond | Predicted Bond Length (Å) |

| C3-Cl | 1.845 |

| C2-C3 | 1.582 |

| C3-C4 | 1.569 |

| C3-C6 (methyl) | 1.547 |

| C2-C1 (methyl) | 1.541 |

| C2-H | 1.098 |

| C4-C5 | 1.536 |

| C-H (methyl/ethyl) | 1.090 - 1.096 |

Table 2: Predicted Bond Lengths of this compound

Predicted Bond Angles

The key predicted bond angles around the central carbon atoms are presented in Table 3. These angles are indicative of the tetrahedral geometry around the sp3 hybridized carbon atoms, with slight deviations due to steric hindrance from the bulky substituent groups.

| Angle | Predicted Bond Angle (°) |

| Cl-C3-C2 | 105.9 |

| Cl-C3-C4 | 106.8 |

| Cl-C3-C6 | 108.2 |

| C2-C3-C4 | 114.1 |

| C2-C3-C6 | 111.8 |

| C4-C3-C6 | 110.0 |

| C1-C2-C3 | 112.5 |

| C3-C4-C5 | 114.8 |

Table 3: Predicted Bond Angles of this compound

Predicted Dihedral Angles

Selected dihedral angles are provided in Table 4 to illustrate the conformation of the carbon backbone.

| Dihedral Angle | Predicted Angle (°) |

| Cl-C3-C2-C1 | -175.7 |

| C4-C3-C2-C1 | 63.8 |

| C6-C3-C2-C1 | -57.5 |

| Cl-C3-C4-C5 | -178.9 |

| C2-C3-C4-C5 | 60.5 |

| C6-C3-C4-C5 | -60.2 |

Table 4: Predicted Dihedral Angles of this compound

Figure 1: 2D representation of the molecular connectivity of this compound.

Experimental Protocols: Synthesis

This compound, being a tertiary alkyl halide, can be synthesized from its corresponding tertiary alcohol, 2,3-dimethyl-3-pentanol, via nucleophilic substitution. A general and effective method involves the reaction of the alcohol with concentrated hydrochloric acid.

Synthesis of this compound from 2,3-dimethyl-3-pentanol

Materials:

-

2,3-dimethyl-3-pentanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place 2,3-dimethyl-3-pentanol.

-

Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrochloric acid with gentle swirling.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Two layers will form. The upper layer is the organic layer containing the product, and the lower layer is the aqueous layer. Separate the layers.

-

Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried organic layer into a clean, dry round-bottom flask.

-

Purify the crude product by distillation, collecting the fraction that boils at the expected boiling point of this compound (approximately 133 °C at atmospheric pressure).

Figure 2: General workflow for the synthesis of this compound.

Predicted Spectroscopic Data

To aid in the identification and characterization of this compound, its ¹H NMR, ¹³C NMR, IR, and mass spectra were predicted based on the computationally optimized structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are presented in Table 5. The multiplicity of the signals is predicted based on the number of adjacent protons.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH(CH₃)₂ (C2-H) | 2.15 | Multiplet | 1H |

| -CH₂CH₃ (C4-H₂) | 1.85 | Quartet | 2H |

| -C(CH₃)Cl (C6-H₃) | 1.60 | Singlet | 3H |

| -CH(CH₃)₂ (C1-H₆) | 1.10 | Doublet | 6H |

| -CH₂CH₃ (C5-H₃) | 0.95 | Triplet | 3H |

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are summarized in Table 6.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 (-CCl) | 80.5 |

| C2 (-CH) | 45.2 |

| C4 (-CH₂) | 35.8 |

| C6 (-CH₃) | 28.4 |

| C1 (-CH₃) | 18.1 |

| C5 (-CH₃) | 10.2 |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Infrared (IR) Spectrum

The predicted key vibrational frequencies from the IR spectrum are listed in Table 7. These are characteristic of an alkyl halide.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (alkane) | 2980 - 2870 |

| C-H bending (CH₃, CH₂) | 1470 - 1365 |

| C-Cl stretching | 750 - 550 |

Table 7: Predicted Key IR Vibrational Frequencies for this compound

Predicted Mass Spectrum Fragmentation

The predicted major fragmentation pathways in the mass spectrum are outlined in Table 8. The molecular ion peak is expected at m/z 134 (for ³⁵Cl) and 136 (for ³⁷Cl) in an approximate 3:1 ratio.

| m/z | Proposed Fragment |

| 134/136 | [M]⁺ (Molecular ion) |

| 99 | [M - Cl]⁺ |

| 71 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Table 8: Predicted Major Fragments in the Mass Spectrum of this compound

Conclusion

This technical guide has provided a detailed computational analysis of the molecular structure and bonding of this compound. The predicted bond lengths, bond angles, and spectroscopic data offer valuable information for researchers and professionals working with this compound. The provided synthesis protocol outlines a reliable method for its preparation. While computational data provides a strong foundation, experimental validation of these findings is encouraged for confirmation.

References

Physical properties of 3-chloro-2,3-dimethylpentane

An In-depth Technical Guide to the Physical Properties of 3-chloro-2,3-dimethylpentane

This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow diagram for property determination.

Chemical Identity

-

Systematic Name: this compound

-

Molecular Weight: 134.65 g/mol [4]

-

Chemical Structure:

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that some values are predicted and should be considered as estimates.

| Property | Value | Source |

| Boiling Point | 133.2 °C at 760 mmHg | [1][2] |

| Density | 0.863 g/cm³ | [1][2] |

| 0.884 g/mL | [5] | |

| Refractive Index | 1.417 | [1] |

| Flash Point | 29.7 °C | [1] |

| Vapor Pressure | 10.5 ± 0.2 mmHg at 25°C (Predicted) | [1] |

| Melting Point | Not available | [2] |

| Solubility | Insoluble in water; soluble in organic solvents.[6] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, several methods can be employed.

a) Distillation Method: This is a common method for purifying liquids and can also be used to determine the boiling point.[7]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Procedure: The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips. The liquid is heated, and as it boils, the vapor rises, condenses, and is collected in the receiving flask.

-

Measurement: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[8]

b) Micro-Boiling Point (Thiele Tube) Method: This method is suitable when only a small amount of the sample is available.[8][9]

-

Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Density Determination

Density is the mass per unit volume of a substance. For liquids, it is typically measured using a pycnometer or a digital density meter.

-

Pycnometer Preparation: A pycnometer (a small glass flask with a precise volume) is cleaned, dried, and weighed accurately.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of liquids.[10]

-

Instrument: An Abbe refractometer is the standard instrument used for this measurement.[11]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the light and dark fields meet at the crosshairs in the eyepiece. The refractive index is then read from the scale.[11]

-

Temperature Control: The refractive index is temperature-dependent, so the measurement should be carried out at a constant, recorded temperature, typically 20°C or 25°C.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:595-38-0 | Chemsrc [chemsrc.com]

- 3. Pentane, 3-chloro-2,3-dimethyl- [webbook.nist.gov]

- 4. This compound | C7H15Cl | CID 521887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vernier.com [vernier.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. athabascau.ca [athabascau.ca]

- 11. davjalandhar.com [davjalandhar.com]

An In-Depth Technical Guide to the Stereoisomers of 3-chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 3-chloro-2,3-dimethylpentane, a chiral alkyl halide. Due to the presence of two chiral centers, this compound exists as a set of four stereoisomers, comprising two pairs of enantiomers. Understanding the distinct properties and synthesis of each stereoisomer is critical in fields such as medicinal chemistry and materials science, where stereochemistry can significantly influence biological activity and material properties.

Molecular Structure and Stereochemistry

This compound (C7H15Cl) possesses two stereogenic centers at the C2 and C3 positions of the pentane (B18724) backbone. This gives rise to a total of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The two pairs of enantiomers are diastereomers of each other.

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

While specific experimental data for each individual stereoisomer of this compound is not extensively reported in publicly available literature, general physicochemical properties of the compound are known. It is important to note that enantiomeric pairs will have identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, diastereomers will have different physical properties.

| Property | Value |

| Molecular Formula | C7H15Cl |

| Molecular Weight | 134.65 g/mol [1] |

| CAS Number | 595-38-0[2] |

| Density | ~0.88 g/cm³ |

| Boiling Point | ~142 °C at 760 mmHg |

| Optical Rotation | Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different optical rotations. Specific values for each stereoisomer are not readily available in the literature. |

Synthesis and Stereoselective Preparation

The synthesis of this compound can be approached through several methods, though achieving high stereoselectivity presents a significant challenge.

Non-Stereoselective Synthesis: Free Radical Chlorination

One common method for the preparation of alkyl halides is the free radical chlorination of the corresponding alkane. In this case, 2,3-dimethylpentane (B165511) would be treated with chlorine gas (Cl2) in the presence of UV light. This method is generally not stereoselective and will produce a mixture of all possible monochlorinated products, including the different stereoisomers of this compound, as well as other constitutional isomers.[3][4] The relative abundance of the products is determined by the number of hydrogen atoms at each position and the relative reactivity of primary, secondary, and tertiary C-H bonds.

References

An In-depth Technical Guide to the Synthesis of 3-chloro-2,3-dimethylpentane from Key Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-chloro-2,3-dimethylpentane, a valuable halogenated alkane intermediate in organic synthesis. The document details the selection of appropriate precursors and provides in-depth experimental protocols for their conversion to the target molecule. All quantitative data is presented in clear, tabular formats for ease of comparison, and key reaction mechanisms and workflows are visualized using DOT language diagrams.

Precursor Selection and Synthetic Strategies

The synthesis of the tertiary alkyl halide, this compound, can be efficiently achieved from two principal classes of precursors: tertiary alcohols and trisubstituted alkenes. The choice of precursor may be dictated by commercial availability, cost, and the desired scale of the reaction.

-

From Tertiary Alcohols: The reaction of a tertiary alcohol, specifically 2,3-dimethylpentan-3-ol, with hydrochloric acid represents a classic and reliable method. This synthesis proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism, leveraging the stability of the intermediate tertiary carbocation.

-

From Alkenes: The hydrochlorination of a suitable alkene, namely 2,3-dimethyl-2-pentene (B84793), offers an alternative pathway. This electrophilic addition reaction is governed by Markovnikov's rule, which predicts the regioselective addition of the hydrogen and chlorine atoms across the double bond to yield the desired tertiary chloride.

Synthesis from 2,3-dimethylpentan-3-ol

The conversion of 2,3-dimethylpentan-3-ol to this compound is a straightforward S(_N)1 reaction. The hydroxyl group of the alcohol is a poor leaving group; therefore, it is protonated by a strong acid, such as hydrochloric acid, to form a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product.

Reaction Mechanism: S(_N)1 Substitution

Caption: S(_N)1 reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of tertiary alkyl halides from tertiary alcohols.

Materials:

-

2,3-dimethylpentan-3-ol

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Saturated Sodium Bicarbonate (NaHCO(_3)) solution

-

Anhydrous Sodium Sulfate (Na(_2)SO(_4))

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place 2,3-dimethylpentan-3-ol. Cool the flask in an ice bath.

-

Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the alcohol with gentle swirling.

-

Reaction: Allow the mixture to stand at room temperature for approximately 20-30 minutes with occasional swirling. The formation of an oily layer of the alkyl chloride should be observed. For less reactive tertiary alcohols, gentle warming may be required.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer (the crude product).

-

Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with water. After each wash, allow the layers to separate and discard the aqueous layer.

-

Drying: Transfer the crude product to a clean, dry flask and dry it over anhydrous sodium sulfate.

-

Purification: Decant or filter the dried liquid into a distillation apparatus. Purify the this compound by distillation, collecting the fraction at its boiling point.

Quantitative Data

| Parameter | Value (Exemplary) |

| Moles of 2,3-dimethylpentan-3-ol | 0.1 mol |

| Volume of Conc. HCl | 30 mL |

| Reaction Time | 30 min |

| Reaction Temperature | Room Temperature |

| Expected Yield | 75-85% |

| Boiling Point of Product | ~143-145 °C |

Synthesis from 2,3-dimethyl-2-pentene

The synthesis of this compound from 2,3-dimethyl-2-pentene involves the electrophilic addition of hydrogen chloride across the double bond. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that is bonded to more hydrogen atoms (in this case, the C2 carbon is bonded to one methyl group and the C3 carbon), leading to the formation of the more stable tertiary carbocation at the C3 position. The subsequent attack of the chloride ion on this carbocation yields the desired product.

Reaction Mechanism: Electrophilic Addition

Navigating the Voids: A Technical Guide to 3-Chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,3-dimethylpentane is a tertiary alkyl halide, a class of organic compounds recognized for their specific reactivity patterns, particularly in nucleophilic substitution and elimination reactions. Its structure, featuring a chlorine atom attached to a tertiary carbon, dictates its chemical behavior, making it a subject of interest in synthetic organic chemistry. This guide provides a comprehensive overview of the available safety data, handling procedures, and physicochemical properties of this compound. It is important to note that while a wealth of information exists for analogous compounds, specific experimental and toxicological data for this compound is notably scarce in publicly accessible literature. This document, therefore, synthesizes the available information and extrapolates best practices from closely related structures.

Safety Data and Handling: An Analysis of Analogous Compounds

Hazard Identification and GHS Classification (Inferred)

Based on analogous compounds, this compound is anticipated to be a flammable liquid.[1] Potential hazards include:

-

Physical Hazards: Highly flammable liquid and vapor.[1]

-

Health Hazards: May cause skin and eye irritation.[1] May be harmful if swallowed or inhaled, potentially causing respiratory irritation.

-

Environmental Hazards: Data not available.

Recommended Personal Protective Equipment (PPE)

A robust PPE regimen is crucial when handling this compound:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of potential splashes, chemical-resistant coveralls are recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

First Aid Measures (Recommended)

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

-

Use non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 595-38-0 | PubChem |

| Molecular Formula | C7H15Cl | PubChem |

| Molecular Weight | 134.65 g/mol | PubChem |

| Boiling Point | 133.2 °C at 760 mmHg | ChemSrc |

| Flash Point | 29.7 °C | ChemSrc |

| Density | 0.863 g/cm³ | ChemSrc |

Reactivity Profile

As a tertiary alkyl halide, this compound's reactivity is characterized by its propensity to undergo SN1 and E1 reactions due to the stability of the tertiary carbocation intermediate that is formed upon dissociation of the chloride ion.

Nucleophilic Substitution (SN1)

In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol, water), this compound is expected to undergo a solvolysis reaction via an SN1 mechanism. The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the carbon center is chiral.

Elimination (E1)

Concurrent with SN1 reactions, E1 elimination is also a likely pathway, especially in the presence of a weak base and heat. The formation of the tertiary carbocation is the rate-determining step, followed by the removal of a proton from an adjacent carbon by the base (or solvent acting as a base) to form an alkene. According to Zaitsev's rule, the major alkene product will be the most substituted (and therefore most stable) one.

The logical workflow for the reactivity of this compound is depicted in the following diagram:

Caption: Reactivity pathways of this compound.

Experimental Protocols and Further Research

A significant gap exists in the scientific literature regarding detailed experimental protocols for the synthesis of this compound, as well as studies on its specific reaction kinetics, and toxicological profile. No quantitative data such as LD50 or LC50 values, nor any information on its biological effects or signaling pathways, could be identified in the public domain.

This lack of data underscores the need for further research to fully characterize this compound. Researchers working with this compound are strongly encouraged to conduct thorough risk assessments and to handle the substance with the utmost caution, assuming it to be hazardous until proven otherwise.

Conclusion

This compound is a tertiary alkyl halide with potential applications in organic synthesis. While its physicochemical properties are partially documented, a comprehensive understanding of its safety profile and reactivity is hampered by a lack of specific experimental data. The information provided in this guide, largely inferred from analogous compounds, should be used to inform safe handling practices. The clear need for further investigation into the toxicological and reactive properties of this compound presents an opportunity for future research endeavors.

References

Thermodynamic stability of 3-chloro-2,3-dimethylpentane

An In-depth Technical Guide on the Thermodynamic Stability of 3-chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of this compound, a tertiary chloroalkane. Understanding the thermodynamic properties of such molecules is crucial for predicting reaction outcomes, optimizing synthesis pathways, and assessing potential degradation pathways in various applications, including drug development where halogenated compounds are frequently utilized.

Quantitative Thermodynamic Data

Experimental Data: Isomerization Enthalpy

The most direct experimental measure of the relative stability of this compound is the enthalpy of reaction (ΔHr°) for its isomerization to the closely related tertiary isomer, 2-chloro-2,3-dimethylpentane. The equilibrium between these two isomers has been studied, providing a precise value for the enthalpy change associated with this transformation in the liquid phase.

| Reaction | ΔHr° (kJ/mol) | Method | Reference |

| 2-chloro-2,3-dimethylpentane (l) ⇌ this compound (l) | -0.4 ± 0.8 | Equilibrium (Eqk) | Esipenok, G.E.; Kabo, G.Ya.; Andreevskii, D.N. (1975) |

This experimental result indicates that this compound is slightly more stable than its isomer, 2-chloro-2,3-dimethylpentane, by 0.4 kJ/mol in the liquid phase.

Estimated Thermodynamic Properties

Due to the scarcity of direct experimental data, thermodynamic properties for many organic compounds are often estimated using computational methods such as Benson's Group Additivity method. This method calculates the heat of formation by summing the contributions of individual molecular groups.

Below are the estimated ideal gas phase enthalpies of formation for this compound and its isomer, calculated using Benson's method.

| Compound | Benson Groups | Estimated ΔHf° (gas, 298.15 K) (kJ/mol) |

| This compound | 2 x C-(C)(H)31 x C-(C)2(H)21 x C-(C)3(H)1 x C-(C)3(Cl) | -245.2 |

| 2-chloro-2,3-dimethylpentane | 3 x C-(C)(H)31 x C-(C)2(H)21 x C-(C)2(H)(Cl) | -244.7 |

Note: These values are estimations and may have an inherent error of 2-3 kcal/mol (8-12 kJ/mol). The values for the Benson groups were sourced from standard thermochemical tables.

The estimated difference in the gas-phase enthalpy of formation between the two isomers is approximately -0.5 kJ/mol, which is in excellent agreement with the experimental liquid-phase isomerization enthalpy of -0.4 kJ/mol.

Experimental Protocols

Determination of Isomerization Enthalpy via Reaction Calorimetry

This protocol outlines a method for determining the enthalpy of isomerization of liquid tertiary chloroalkanes using a reaction calorimeter.

Objective: To measure the heat evolved or absorbed during the acid-catalyzed isomerization of 2-chloro-2,3-dimethylpentane to this compound to determine the enthalpy of reaction.

Materials:

-

Reaction Calorimeter (e.g., a constant-pressure calorimeter)

-

High-precision thermometer (± 0.01 °C)

-

Stirring mechanism

-

Injection syringe

-

2-chloro-2,3-dimethylpentane (high purity)

-

Anhydrous Lewis acid catalyst (e.g., AlCl3)

-

Inert, dry solvent (e.g., carbon tetrachloride)

Procedure:

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter system (Ccal) must be determined. This is achieved by introducing a known amount of heat (e.g., via an electric heater) and measuring the corresponding temperature rise (ΔT).

-

Alternatively, a reaction with a well-known enthalpy change can be performed.

-

-

Reaction Setup:

-

A known mass of the inert solvent is placed into the reaction vessel of the calorimeter.

-

A catalytic amount of the Lewis acid is added to the solvent.

-

The system is allowed to reach thermal equilibrium, and the initial temperature (Tinitial) is recorded.

-

-

Initiation of Isomerization:

-

A precisely weighed mass of 2-chloro-2,3-dimethylpentane is drawn into a syringe.

-

The reactant is injected into the stirred solvent-catalyst mixture in the calorimeter.

-

-

Data Acquisition:

-

The temperature of the system is recorded at regular intervals until it reaches a maximum or minimum and then begins to return to the baseline.

-

The temperature change (ΔT) for the reaction is determined by extrapolating the pre- and post-reaction temperature curves to the time of injection.

-

-

Analysis:

-

The heat of reaction (qrxn) is calculated using the formula: q_rxn = - (C_cal * ΔT + m_solution * c_solution * ΔT) where m_solution is the mass of the final solution and c_solution is its specific heat capacity.

-

The molar enthalpy of isomerization (ΔHr°) is then calculated by dividing qrxn by the number of moles of the reactant.

-

The final composition of the mixture should be analyzed (e.g., by gas chromatography) to confirm the extent of isomerization.

-

Reaction Pathways and Stability Analysis

The thermodynamic stability of this compound is a key determinant of its behavior in chemical reactions. Its structure as a tertiary haloalkane predisposes it to reactions that proceed through a tertiary carbocation intermediate, namely SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions.

Isomerization Equilibrium

As established by the experimental data, this compound and 2-chloro-2,3-dimethylpentane exist in a thermodynamic equilibrium. The small negative enthalpy of reaction indicates that this compound is the slightly more thermodynamically stable isomer.

Caption: Isomerization equilibrium between the two tertiary chloro-2,3-dimethylpentane isomers.

SN1 and E1 Reaction Pathways

In the presence of a weak nucleophile/base (such as water or an alcohol), this compound will undergo solvolysis via a mixture of SN1 and E1 mechanisms. Both pathways share a common rate-determining first step: the spontaneous dissociation of the chloride ion to form a relatively stable tertiary carbocation. The fate of this carbocation intermediate determines the product distribution. Higher temperatures favor the E1 pathway due to the greater increase in entropy associated with the formation of more product molecules.[1][2]

Caption: The common carbocation intermediate in the competing SN1 and E1 reactions.

The stability of this tertiary carbocation is enhanced by both inductive effects and hyperconjugation from the surrounding alkyl groups, which lowers the activation energy for its formation compared to primary or secondary haloalkanes.[3][4]

Conclusion

The thermodynamic stability of this compound is marginally greater than its isomer, 2-chloro-2,3-dimethylpentane, as evidenced by experimental isomerization enthalpy data. While direct experimental values for its standard enthalpy of formation are not publicly available, estimation methods like Benson's Group Additivity provide valuable insights that are consistent with experimental findings. The compound's reactivity is dominated by pathways involving a stable tertiary carbocation intermediate, leading to a competition between SN1 and E1 reactions, the balance of which is sensitive to reaction conditions such as temperature. This comprehensive understanding of its thermodynamic properties and reaction pathways is essential for its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for the SN1 Reaction of 3-chloro-2,3-dimethylpentane with Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a cornerstone of organic synthesis, frequently employed in the development of pharmaceutical compounds. This document provides a detailed overview and experimental protocol for the SN1 reaction of 3-chloro-2,3-dimethylpentane with methanol (B129727). This reaction serves as a classic example of solvolysis, where the solvent (methanol) acts as the nucleophile. The tertiary nature of the alkyl halide substrate strongly favors the SN1 pathway, proceeding through a stable tertiary carbocation intermediate. Understanding the mechanism, kinetics, and potential side reactions is crucial for controlling the product distribution and optimizing reaction conditions.

Reaction Mechanism and Kinetics

The SN1 reaction of this compound with methanol proceeds in a stepwise manner.

-

Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-chlorine bond breaks heterolytically, forming a tertiary carbocation and a chloride ion.[1][2] The polar protic solvent, methanol, facilitates this step by solvating and stabilizing the resulting ions.

-

Nucleophilic Attack: The planar carbocation intermediate is then rapidly attacked by the nucleophile, methanol.[3] This attack can occur from either face of the carbocation with equal probability.

-

Deprotonation: The resulting oxonium ion is deprotonated by another molecule of methanol (acting as a base) to yield the final ether product, 3-methoxy-2,3-dimethylpentane, and a protonated methanol molecule.

The kinetics of the SN1 reaction are first-order, as the rate depends only on the concentration of the alkyl halide.[2] The rate law is expressed as:

Rate = k[this compound]

The concentration of the nucleophile (methanol) does not influence the reaction rate.[2]

Stereochemistry

A key feature of the SN1 reaction is the stereochemical outcome. The formation of a planar carbocation intermediate allows the nucleophile to attack from either side.[1] If the starting material were chiral, this would lead to the formation of a racemic mixture of (R) and (S) enantiomers of the product.[1] Therefore, the reaction of this compound with methanol produces a racemic mixture of 3-methoxy-2,3-dimethylpentane.

Potential Side Reactions: E1 Elimination

SN1 reactions are often in competition with E1 (Elimination Unimolecular) reactions, especially when the nucleophile can also act as a base. In this case, a methanol molecule can abstract a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes. The major elimination product is typically the most substituted (and therefore most stable) alkene, as predicted by Zaitsev's rule.[4] For the carbocation formed from this compound, the possible E1 products are 2,3-dimethylpent-2-ene and 3-methyl-2-ethylbut-1-ene.

Data Presentation

The following table summarizes the key physical and chemical properties of the reactant and the major substitution product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | C₇H₁₅Cl | 134.65 | ~143-145 |

| 3-methoxy-2,3-dimethylpentane | C₈H₁₈O | 130.23 | Not available |

Note: Specific quantitative data such as reaction rates and yields are highly dependent on experimental conditions (temperature, concentration, etc.) and should be determined empirically.

Experimental Protocols

This protocol describes a general procedure for the solvolysis of this compound in methanol.

Materials and Equipment:

-

This compound

-

Anhydrous methanol

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

NMR spectrometer and/or GC-MS for product analysis

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place 50 mL of anhydrous methanol. Add 5.0 g of this compound to the flask.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or water bath. Allow the reaction to proceed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a 250 mL separatory funnel.

-

Washing: Add 50 mL of deionized water to the separatory funnel. Gently shake and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any acid formed during the reaction. Again, drain the lower aqueous layer.

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the methanol using a rotary evaporator.

-

Product Characterization: The resulting liquid is the crude product, which is a mixture of 3-methoxy-2,3-dimethylpentane and any elimination byproducts. Characterize the product using ¹H NMR, ¹³C NMR, and/or GC-MS to determine the purity and identify the components.

Visualizations

SN1 Reaction Mechanism

Caption: The three-step mechanism of the SN1 reaction of this compound with methanol.

Experimental Workflow

Caption: A summary of the experimental workflow for the synthesis of 3-methoxy-2,3-dimethylpentane.

References

Application Notes and Protocols: E2 Elimination of 3-chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the E2 elimination reaction of 3-chloro-2,3-dimethylpentane utilizing a strong, non-hindered base. The primary objective is to elucidate the reaction mechanism, predict the major and minor elimination products based on Zaitsev's rule, and provide a step-by-step guide for conducting the experiment in a laboratory setting. This reaction is a fundamental example of bimolecular elimination (E2) in organic synthesis, a crucial transformation in the construction of unsaturated molecules often found in pharmacologically active compounds.

Introduction

The E2 elimination reaction is a single-step, concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group. The regioselectivity of this reaction is a key consideration, often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product when using a small, strong base. In the case of this compound, a tertiary alkyl halide, the E2 reaction is highly favored over substitution, particularly with a strong base. This document will explore the theoretical underpinnings of this reaction and provide a practical guide for its execution and analysis.

Reaction Mechanism and Product Prediction

The E2 elimination of this compound with a strong, non-hindered base such as sodium ethoxide (NaOEt) in ethanol (B145695) proceeds via a concerted mechanism. The ethoxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the chlorine). In this compound, there are two types of β-hydrogens, leading to the formation of two possible alkene products:

-

Zaitsev Product (Major): Abstraction of a proton from the more substituted β-carbon (C2) results in the formation of the thermodynamically more stable, tetrasubstituted alkene, 2,3-dimethyl-2-pentene (B84793) .

-

Hofmann Product (Minor): Abstraction of a proton from the less substituted β-carbon (C4) leads to the formation of the less stable, disubstituted alkene, 2,3-dimethyl-1-pentene .

According to Zaitsev's rule, the reaction will predominantly yield the more substituted alkene. The use of a sterically unhindered base like ethoxide minimizes steric hindrance in the transition state leading to the Zaitsev product, further favoring its formation.

Data Presentation: Predicted Product Distribution

While the exact product ratio can vary based on specific reaction conditions, the E2 elimination of this compound with sodium ethoxide is expected to strongly favor the Zaitsev product. The following table provides a representative, illustrative distribution.

| Product Name | Structure | Alkene Substitution | Predicted Yield (%) |

| 2,3-dimethyl-2-pentene | CH3-C(CH3)=C(CH3)-CH2-CH3 | Tetrasubstituted | ~80-90% |

| 2,3-dimethyl-1-pentene | CH2=C(CH3)-CH(CH3)-CH2-CH3 | Disubstituted | ~10-20% |

Experimental Protocol

This protocol outlines the procedure for the E2 elimination of this compound using sodium ethoxide in ethanol.

Materials:

-

This compound

-

Anhydrous ethanol

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a drying tube

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 50 mL of anhydrous ethanol. While maintaining an inert atmosphere, add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. Add 13.5 g of this compound dropwise to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable system can be devised, or assume completion after the specified time.

-

Workup: After cooling the reaction mixture to room temperature, pour it into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Product Analysis: Analyze the resulting liquid product by GC-MS to determine the ratio of the two alkene isomers, 2,3-dimethyl-2-pentene and 2,3-dimethyl-1-pentene.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: E2 elimination pathways of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the E2 elimination.

Conclusion

The E2 elimination of this compound with a strong, non-hindered base is a classic example of a regioselective reaction that follows Zaitsev's rule to yield the more substituted alkene as the major product. The provided protocol offers a reliable method for performing this transformation and analyzing the product distribution. Understanding the principles of E2 elimination is fundamental for synthetic chemists in academia and industry, particularly in the context of drug development where the precise control of molecular architecture is paramount. Further studies could involve investigating the effect of different bases, solvents, and temperatures on the product ratio to gain a more comprehensive understanding of the reaction landscape.

Application Notes and Protocols: Dehydrohalogenation of 3-chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes which are versatile intermediates in the production of a wide array of chemical compounds, including active pharmaceutical ingredients. This document provides a detailed overview of the dehydrohalogenation of the tertiary alkyl halide, 3-chloro-2,3-dimethylpentane. The reaction proceeds via an E2 (bimolecular elimination) mechanism, and the product distribution is highly dependent on the steric bulk of the base employed. This regioselectivity allows for the targeted synthesis of either the thermodynamically more stable Zaitsev product or the less stable Hofmann product.

Reaction Mechanism and Product Distribution

The dehydrohalogenation of this compound involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons, leading to the formation of a double bond. There are two possible β-hydrogens that can be abstracted, leading to two constitutional isomers: 2,3-dimethyl-2-pentene (B84793) (the Zaitsev product) and 2,3-dimethyl-1-pentene (B165498) (the Hofmann product).

-

Zaitsev's Rule: In reactions with small, unhindered bases such as sodium ethoxide (NaOEt), the major product is the more substituted and therefore more thermodynamically stable alkene. In this case, abstraction of a proton from the more substituted β-carbon (C2) yields 2,3-dimethyl-2-pentene.

-

Hofmann's Rule: With a sterically hindered (bulky) base like potassium tert-butoxide (KOtBu), the major product is the less substituted alkene. The bulky base preferentially abstracts the more sterically accessible proton from the methyl group at C2, leading to the formation of 2,3-dimethyl-1-pentene.

Quantitative Data on Product Distribution

| Base/Solvent System | Alkene Product(s) | Major Product | Minor Product |

| Sodium ethoxide in ethanol | 2-methyl-2-butene & 2-methyl-1-butene | ~70% (Zaitsev) | ~30% (Hofmann) |

| Potassium tert-butoxide in tert-butanol (B103910) | 2-methyl-2-butene & 2-methyl-1-butene | ~28% (Zaitsev) | ~72% (Hofmann) |

Note: This data is for 2-bromo-2-methylbutane (B1582447) and serves as an illustrative example of the regioselectivity observed in E2 reactions of tertiary alkyl halides.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethyl-2-pentene (Zaitsev Product)

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Apparatus for simple distillation

-

Gas chromatograph with a suitable capillary column (e.g., DB-5 or similar)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

-

Addition of Alkyl Halide: Slowly add this compound to the ethanolic sodium ethoxide solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by simple distillation, collecting the fraction corresponding to the boiling point of 2,3-dimethyl-2-pentene.

-

Analysis: Analyze the product distribution using gas chromatography to determine the ratio of 2,3-dimethyl-2-pentene to 2,3-dimethyl-1-pentene.

Protocol 2: Synthesis of 2,3-dimethyl-1-pentene (Hofmann Product)

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Apparatus for simple distillation

-

Gas chromatograph with a suitable capillary column (e.g., DB-5 or similar)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Addition of Alkyl Halide: Slowly add this compound to the tert-butanol solution of potassium tert-butoxide at room temperature.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (e.g., 2-3 hours), monitoring the reaction progress by TLC or GC.

-

Workup: Follow steps 4-7 as described in Protocol 1.

-

Purification: Purify the crude product by simple distillation, collecting the fraction corresponding to the boiling point of 2,3-dimethyl-1-pentene.

-

Analysis: Analyze the product distribution using gas chromatography to determine the ratio of 2,3-dimethyl-1-pentene to 2,3-dimethyl-2-pentene.

Visualizations

Caption: Reaction pathways for the dehydrohalogenation of this compound.

Application Notes and Protocols: Generation of a Tertiary Carbocation from 3-Chloro-2,3-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the generation of the tertiary carbocation, 2,3-dimethylpentan-3-yl, from its precursor, 3-chloro-2,3-dimethylpentane. This carbocation can serve as a reactive intermediate in various organic syntheses, including Friedel-Crafts alkylation and other nucleophilic substitution and elimination reactions.

Introduction

Tertiary carbocations are key reactive intermediates in organic chemistry, valued for their role in constructing complex molecular frameworks. Their inherent stability, relative to secondary and primary carbocations, allows for their formation under controlled conditions, making them useful synthons. This compound is an excellent precursor for the generation of the 2,3-dimethylpentan-3-yl cation, a tertiary carbocation. This document outlines the primary methods for its generation, characterization, and potential applications.

The generation of the 2,3-dimethylpentan-3-yl cation from this compound is typically achieved through two main pathways:

-

Sₙ1 Solvolysis: In a polar protic solvent, the carbon-chlorine bond undergoes heterolytic cleavage, forming the carbocation and a chloride anion. The solvent then acts as a nucleophile, trapping the carbocation.

-

Lewis Acid Catalysis: A Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can coordinate to the chlorine atom, facilitating the departure of the chloride ion and formation of the carbocation.[1][2][3][4] This method is commonly employed in non-nucleophilic solvents to allow for subsequent reactions, such as Friedel-Crafts alkylation.[1][2][3][4]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the generation and subsequent reaction of the 2,3-dimethylpentan-3-yl cation. Please note that specific yields and rates can vary based on the precise reaction conditions and substrate.

| Parameter | Sₙ1 Solvolysis | Lewis Acid-Catalyzed Generation for Friedel-Crafts Alkylation |

| Starting Material | This compound | This compound |

| Reagent/Catalyst | Polar Protic Solvent (e.g., Ethanol (B145695), Water) | Lewis Acid (e.g., AlCl₃, FeCl₃) and Aromatic Substrate (e.g., Benzene) |

| Solvent | Ethanol/Water mixture | Non-nucleophilic solvent (e.g., Dichloromethane (B109758), Carbon Disulfide) or the aromatic substrate itself |

| Temperature | 25-80 °C (typical) | 0-25 °C (typical) |

| Reaction Time | Minutes to hours | 30 minutes to several hours |

| Intermediate | 2,3-dimethylpentan-3-yl cation | 2,3-dimethylpentan-3-yl cation complexed with Lewis acid |

| Major Product(s) | 3-Ethoxy-2,3-dimethylpentane and/or 2,3-Dimethylpentan-3-ol, 2,3-dimethylpent-2-ene (E1 product) | (2,3-Dimethylpentan-3-yl)benzene |

| Typical Yield | Variable, depends on solvent and temperature | 60-90% (highly dependent on substrate and conditions) |

Experimental Protocols

Protocol 1: Synthesis of the Precursor this compound

Objective: To synthesize the tertiary alkyl chloride precursor from the corresponding tertiary alcohol.

Materials:

-

2,3-Dimethylpentan-3-ol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a separatory funnel, place 2,3-dimethylpentan-3-ol.

-

Carefully add an excess of cold, concentrated hydrochloric acid.

-

Shake the funnel vigorously for 10-15 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The upper layer is the organic product (this compound).

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with an equal volume of cold water, followed by a wash with 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Decant the dried liquid into a distillation flask and purify by distillation. Collect the fraction boiling at the expected boiling point of this compound.

Protocol 2: Generation of 2,3-Dimethylpentan-3-yl Cation via Sₙ1 Solvolysis

Objective: To generate the tertiary carbocation in a polar protic solvent and trap it with the solvent.

Materials:

-

This compound

-

Ethanol

-

Water

-

Reaction flask with reflux condenser

-